molecular formula C9H11N3O2 B12689133 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol CAS No. 68743-66-8

1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol

Katalognummer: B12689133
CAS-Nummer: 68743-66-8
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: XSFLWWFLOHDYKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol typically involves the nitrosation of nicotine. This process occurs during the curing, aging, processing, and smoking of tobacco

Analyse Chemischer Reaktionen

1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and lead to the development of cancer . The molecular targets and pathways involved in this process are still being studied, but it is known to involve the activation of various enzymes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is similar to other tobacco-specific nitrosamines, such as:

The uniqueness of this compound lies in its specific structure and its role in the development of cancer in tobacco users.

Eigenschaften

CAS-Nummer

68743-66-8

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-nitroso-2-pyridin-3-ylpyrrolidin-2-ol

InChI

InChI=1S/C9H11N3O2/c13-9(4-2-6-12(9)11-14)8-3-1-5-10-7-8/h1,3,5,7,13H,2,4,6H2

InChI-Schlüssel

XSFLWWFLOHDYKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)N=O)(C2=CN=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.